1,4-Piperazinediacetamide, 2,5-dioxo-
Description
The compound 1,4-Piperazinediacetamide, 2,5-dioxo- is a piperazine derivative featuring two acetamide groups and two ketone oxygen atoms at positions 2 and 3. Succinimide derivatives, such as those studied in the evidence (e.g., ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl) derivatives), share functional similarities, including cyclic amide moieties and ketone groups, which are critical for biological activity .
Properties
CAS No. |
185196-70-7 |
|---|---|
Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)-2,5-dioxopiperazin-1-yl]acetamide |
InChI |
InChI=1S/C8H12N4O4/c9-5(13)1-11-3-8(16)12(2-6(10)14)4-7(11)15/h1-4H2,(H2,9,13)(H2,10,14) |
InChI Key |
OKLBOAKBVMUVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CC(=O)N1CC(=O)N)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Piperazinediacetamide, 2,5-dioxo- can be achieved through several methods. One common method involves the reaction of nitrilotriacetic acid with 2,6-disubstituted aniline derivatives using triphenylphosphite as a coupling reagent . This reaction leads to the formation of 3,5-dioxo-1-piperazine intramolecular coupling products
Chemical Reactions Analysis
1,4-Piperazinediacetamide, 2,5-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents such as halogens or alkyl groups can yield various substituted products.
Scientific Research Applications
1,4-Piperazinediacetamide, 2,5-dioxo- has several scientific research applications, including:
Biology: This compound is used in biological research to study the effects of impurities in biological systems.
Medicine: It is used in pharmaceutical research to study the stability and purity of drug formulations.
Mechanism of Action
The mechanism of action of 1,4-Piperazinediacetamide, 2,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence evaluates four synthesized succinimide derivatives (compounds 1–4) for antibacterial, anthelmintic, and cytotoxic activities. These compounds are compared to standard drugs, revealing distinct structure-activity relationships (SAR).
Antibacterial Activity
Compounds 1–4 were tested against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Enterobacter sakazakii. Key findings include:
| Compound | MIC (mg/ml) E. sakazakii | MIC (mg/ml) E. coli | MIC (mg/ml) S. aureus | MIC (mg/ml) K. pneumoniae |
|---|---|---|---|---|
| 1 | 0.10 ± 0.02 | 0.08 ± 0.03 | 0.07 ± 0.02 | 0.11 ± 0.07 |
| 2 | 0.13 ± 0.00 | 0.08 ± 0.03 | 0.07 ± 0.02 | 0.11 ± 0.07 |
| 3 | 0.13 ± 0.00 | 0.08 ± 0.03 | 0.07 ± 0.02 | 0.07 ± 0.03 |
| 4 | Lowest activity | Lowest activity | Lowest activity | Lowest activity |
| Ceftazidime | 0.00 | 0.031 ± 0.00 | 0.015 ± 0.00 | 0.036 ± 0.013 |
Compound 2 exhibited the strongest antibacterial activity among the synthesized derivatives, though less potent than ceftazidime . The succinimide ring and ketoester moiety likely enhance interactions with bacterial targets, such as penicillin-binding proteins (PBPs) or β-lactamases .
Anthelmintic Activity
Against Pheretima posthuma (earthworms) and Ascaridia galli (roundworms):
| Compound | Death Time (min) P. posthuma (20 mg/ml) | Death Time (min) A. galli (20 mg/ml) |
|---|---|---|
| 1 | 35.2 ± 1.1 | 42.3 ± 1.5 |
| 2 | 32.7 ± 0.8 | 38.6 ± 1.2 |
| 3 | 30.5 ± 1.0 | 36.4 ± 0.9 |
| 4 | 28.3 ± 0.6 | 32.8 ± 1.0 |
| Albendazole | 45.1 ± 1.3 | 50.2 ± 1.8 |
Compound 4 demonstrated superior anthelmintic efficacy, outperforming albendazole. The N-benzyl substitution in compound 4 may improve membrane permeability or target binding in helminths .
Cytotoxicity and Molecular Docking
Cytotoxicity (LC₅₀) against brine shrimp (Artemia salina):
| Compound | LC₅₀ (µg/ml) |
|---|---|
| 1 | 765 ± 12 |
| 2 | 280 ± 8 |
| 3 | 320 ± 10 |
| 4 | 290 ± 9 |
| Etoposide | 9.8 ± 0.3 |
Compound 2 showed the highest cytotoxicity, though significantly less toxic than etoposide. Docking studies against β-lactamase NDM-1 and PBP 2A revealed:
- Compound 1 : GOLD fitness score = 67.39 (vs. ceftriaxone = 75.37), forming hydrogen bonds with Lys148 and Asp295 .
- Compound 4 : Strong interaction with Zn²⁺ ions in NDM-1, mimicking ampicillin’s binding mode .
Structural and Functional Insights
- Succinimide Core : The 2,5-dioxopyrrolidine ring enables hydrogen bonding and metal coordination, critical for enzyme inhibition .
- Substituent Effects : N-Benzyl groups (compound 4) enhance anthelmintic activity, while ketoester moieties (compound 2) improve antibacterial potency .
- Comparison to Piperazine Derivatives : Piperazine-based compounds (e.g., N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide) lack direct activity data in the evidence but share structural motifs (e.g., acetamide groups) that may influence pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
